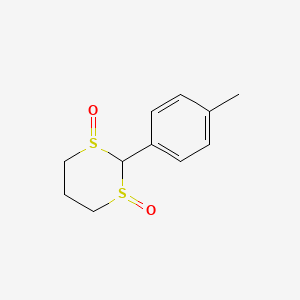![molecular formula C8H11NO2 B12566292 Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 217093-71-5](/img/structure/B12566292.png)
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-azabicyclo[220]hex-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethyl acrylate with an azabicyclo compound under photochemical conditions . This reaction forms the bicyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfenyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.0]hexanes: These compounds are fully saturated analogs of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate.
Uniqueness
This compound is unique due to its specific functional groups and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
217093-71-5 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-5-6-3-4-7(6)9/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
UDGWRCOHOIXKBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC2C1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


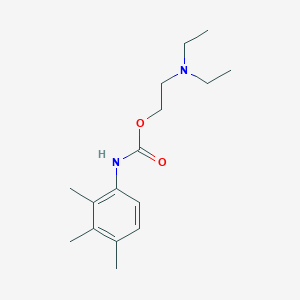
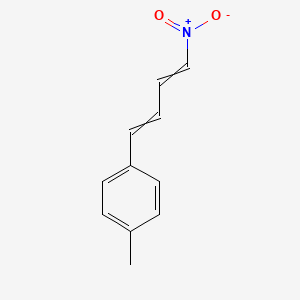
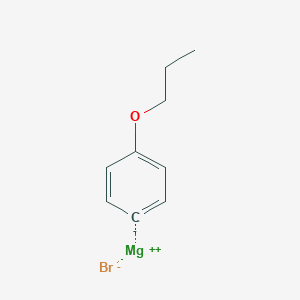
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
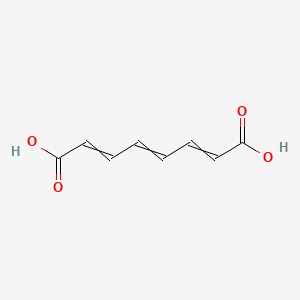
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)

